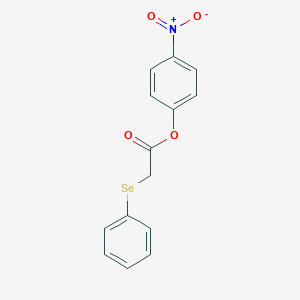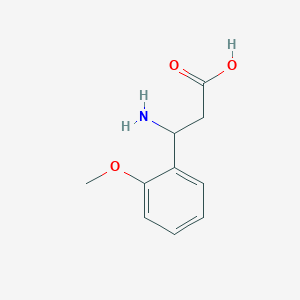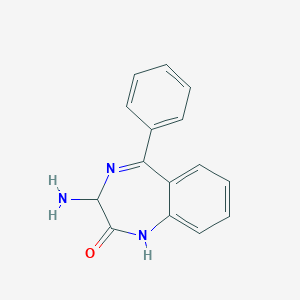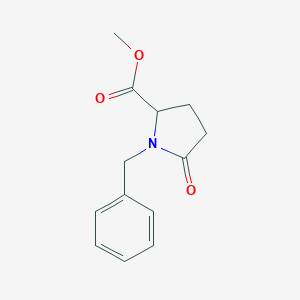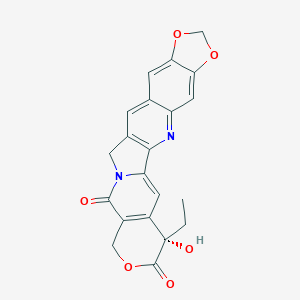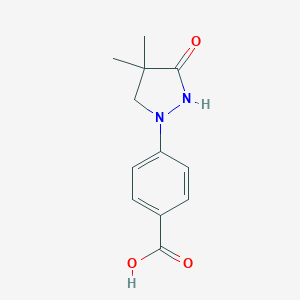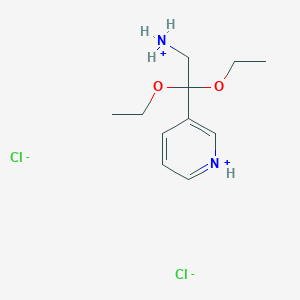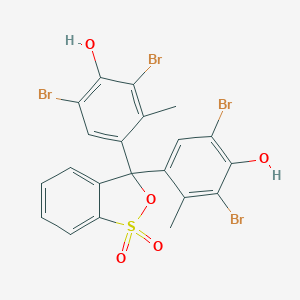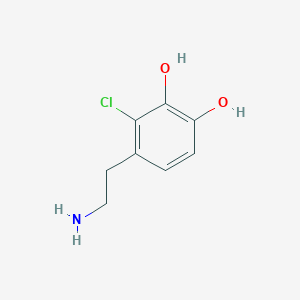![molecular formula C9H7NO B025189 Oxepino[2,3-B]pyridine CAS No. 108563-78-6](/img/structure/B25189.png)
Oxepino[2,3-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxepino[2,3-B]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its wide range of biological activities. The unique chemical structure of oxepino[2,3-B]pyridine has made it a potential scaffold for the development of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of oxepino[2,3-B]pyridine varies depending on the biological target. For instance, oxepino[2,3-B]pyridine has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. Furthermore, oxepino[2,3-B]pyridine has been reported to interact with several receptors, such as the adenosine A3 receptor and the dopamine D2 receptor, which are involved in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
Oxepino[2,3-B]pyridine has been shown to exhibit several biochemical and physiological effects. For instance, it has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of several bacterial and fungal strains. Furthermore, oxepino[2,3-B]pyridine has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using oxepino[2,3-B]pyridine in lab experiments include its high potency, selectivity, and versatility. It can be easily synthesized and modified to generate analogs with improved properties. However, the limitations of using oxepino[2,3-B]pyridine include its low solubility, which can affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
The future directions of oxepino[2,3-B]pyridine research include the development of novel therapeutic agents based on its scaffold. The design and synthesis of oxepino[2,3-B]pyridine analogs with improved properties, such as increased potency, selectivity, and solubility, are also areas of interest. Furthermore, the elucidation of the molecular mechanism of action of oxepino[2,3-B]pyridine and its interaction with biological targets can provide insights into its therapeutic potential. Finally, the evaluation of the pharmacokinetic and toxicological properties of oxepino[2,3-B]pyridine and its analogs is crucial for their translation into clinical use.
Conclusion
Oxepino[2,3-B]pyridine is a promising scaffold for the development of novel therapeutic agents due to its unique chemical structure and wide range of biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the therapeutic potential of oxepino[2,3-B]pyridine and its analogs.
Métodos De Síntesis
The synthesis of oxepino[2,3-B]pyridine can be achieved through different methods, including the Pd-catalyzed cyclization of 2-alkynylpyridines and alkynes, the intramolecular cyclization of 2-alkynylpyridines, and the reaction of 2-alkynylpyridines with diazo compounds. Among these methods, the Pd-catalyzed cyclization of 2-alkynylpyridines and alkynes has been widely used due to its high efficiency and versatility.
Aplicaciones Científicas De Investigación
Oxepino[2,3-B]pyridine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory activities. These activities are attributed to the ability of oxepino[2,3-B]pyridine to interact with various biological targets, such as enzymes, receptors, and DNA.
Propiedades
Número CAS |
108563-78-6 |
|---|---|
Nombre del producto |
Oxepino[2,3-B]pyridine |
Fórmula molecular |
C9H7NO |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
oxepino[2,3-b]pyridine |
InChI |
InChI=1S/C9H7NO/c1-2-7-11-9-8(4-1)5-3-6-10-9/h1-7H |
Clave InChI |
UPTASVMTYWSPMF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=CC=C2)OC=C1 |
SMILES canónico |
C1=CC2=C(N=CC=C2)OC=C1 |
Sinónimos |
Oxepino[2,3-b]pyridine (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



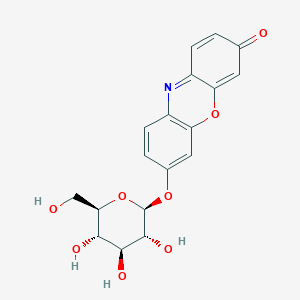
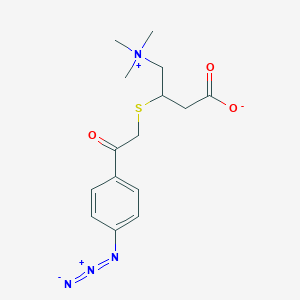
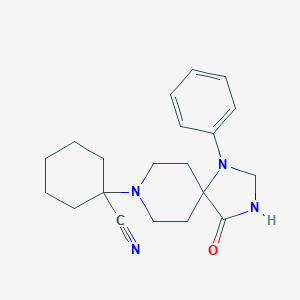
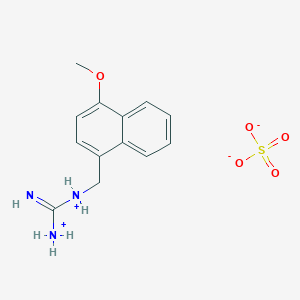
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
